dl-2-Amino-1-hexanol
Overview
Description
dl-2-Amino-1-hexanol: is an organic compound with the chemical formula C6H15NO . It is a solid, colorless or pale yellow, with a peculiar smell of amino alcohol . This compound is hydrophobic and soluble in water and organic solvents such as alcohols and ethers . It is also hygroscopic, reacting with moisture in the air, which can lead to oxidation or decomposition .
Scientific Research Applications
dl-2-Amino-1-hexanol has a wide range of applications in scientific research:
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method to synthesize dl-2-Amino-1-hexanol involves the hydrogenation of hydrogen cyanide. In this process, hydrogen cyanide is added to a mixture of cyclohexanone and ammonia water, followed by reduction treatment to obtain the target product . Another method involves using triethylamine in tetrahydrofuran, where this compound is reacted with thiophosgene in dry tetrahydrofuran .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis using similar reaction conditions as described above. The processes are optimized for yield and purity, ensuring the compound meets technical grade standards .
Chemical Reactions Analysis
Types of Reactions: dl-2-Amino-1-hexanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Oximes, nitriles.
Reduction: Primary amines.
Substitution: Halogenated derivatives, esters.
Mechanism of Action
The mechanism of action of dl-2-Amino-1-hexanol involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes, thereby modulating their activity. The compound’s effects are mediated through its amino and hydroxyl functional groups, which participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
2-Amino-1-hexanol: A stereoisomer with similar chemical properties but different spatial arrangement.
2-Amino-4-methylphenol: Another amino alcohol with distinct structural features.
2-Amino-4-nitrophenol: Contains both amino and nitro groups, offering different reactivity.
Uniqueness: dl-2-Amino-1-hexanol is unique due to its specific combination of amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its hydrophobic nature and solubility in various solvents make it versatile for different applications .
Properties
IUPAC Name |
2-aminohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-2-3-4-6(7)5-8/h6,8H,2-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEOTCPCYHSVTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60936891 | |
Record name | (±)-2-Amino-1-hexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60936891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5665-74-7, 16397-19-6 | |
Record name | 1-Hexanol, 2-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005665747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC66899 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66899 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (±)-2-Amino-1-hexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60936891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-2-Amino-1-hexanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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